Technical Guide: (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
Technical Guide: (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane
The following technical guide details the chemical profile, synthesis, and application of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane , a critical chiral intermediate in the production of (S)-Metoprolol.
High-Purity Synthesis & Application in Chiral Beta-Blocker Development
Executive Summary
(S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS: 105780-38-9 ) is the enantiopure glycidyl ether intermediate required for the synthesis of (S)-Metoprolol , the eutomer (active enantiomer) of the widely used
This guide addresses the stereochemical inversion required during synthesis, the mechanistic pathways for ring closure, and validated experimental protocols for generating high-purity material.
Chemical Profile & Identity
| Property | Specification |
| Chemical Name | (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane |
| Common Name | (S)-4-(2-Methoxyethyl)phenyl glycidyl ether |
| CAS Number | 105780-38-9 (S-isomer); 56718-70-8 (Racemate) |
| Molecular Formula | |
| Molecular Weight | 208.25 g/mol |
| Appearance | Clear, colorless to pale yellow oil |
| Chirality | (S)-Configuration (derived from (R)-Epichlorohydrin) |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water |
| Main Impurity | Metoprolol Impurity D (Hydrolyzed diol form) |
Synthetic Strategy: The "Chiral Switch"
To synthesize the (S)-epoxide , one must utilize (R)-Epichlorohydrin as the starting chiral pool material. This counter-intuitive choice is dictated by the Cahn-Ingold-Prelog (CIP) priority rules, not a change in spatial geometry.
Mechanistic Pathway
-
Nucleophilic Attack: The phenoxide ion attacks the less hindered C3 position of (R)-epichlorohydrin, opening the ring.
-
Chlorohydrin Intermediate: This forms a chiral chlorohydrin intermediate. The stereocenter at C2 is preserved (no bond breaking at the chiral carbon).
-
Ring Closure (
): Under basic conditions, the alkoxide at C2 displaces the chloride at C1. -
Stereochemical Outcome: While the spatial arrangement of the oxygen and hydrogen at C2 remains unchanged, the priority of the substituents changes (Cl > O becomes O-Ar > O-Ring), resulting in a nomenclature shift from (R) to (S) .
Reaction Workflow Visualization
Caption: Synthesis pathway showing the conversion of (R)-Epichlorohydrin to (S)-Epoxide via chlorohydrin intermediate, resulting in the final (S)-Metoprolol API.
Experimental Protocol
Objective: Synthesis of (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane with >98% ee.
Materials
-
Precursor A: 4-(2-Methoxyethyl)phenol (1.0 eq)[1]
-
Precursor B: (R)-Epichlorohydrin (1.5 - 2.0 eq) [Note: Excess ensures complete conversion]
-
Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (1.2 eq)
-
Solvent: Water (Aqueous biphasic system) or Methanol/Water mixture.
Step-by-Step Methodology
-
Preparation of Phenoxide:
-
In a reaction vessel equipped with a mechanical stirrer and reflux condenser, dissolve 1.2 eq of KOH in water (approx. 5 volumes relative to phenol).
-
Add 1.0 eq of 4-(2-Methoxyethyl)phenol.[1] Stir at 25°C for 30 minutes until a clear homogeneous solution (phenoxide) is formed.
-
-
Chiral Coupling:
-
Cool the mixture to 0–5°C to suppress side reactions (hydrolysis).
-
Dropwise add (R)-Epichlorohydrin (1.5 eq) over 60 minutes.
-
Critical Control Point: Maintain temperature <10°C during addition to prevent racemization or polymerization.
-
-
Reaction Phase:
-
Allow the mixture to warm to 35°C ± 2°C.
-
Stir vigorously for 6–8 hours. Monitor by HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
-
Work-up:
-
Separate the organic layer (if neat epichlorohydrin was used in large excess) or extract the aqueous phase with Dichloromethane (DCM).
-
Wash the organic layer with water (2x) and brine (1x) to remove excess base and salts.
-
Dry over anhydrous
.
-
-
Purification:
-
Remove solvent under reduced pressure.[2]
-
Distillation: The product can be distilled under high vacuum (approx. 150–160°C at 0.5 mmHg), but for high-purity pharmaceutical applications, crystallization of the downstream Metoprolol salt is often preferred to purge impurities.
-
Yield Expectation: 90–95% crude yield.
-
Downstream Application: Synthesis of (S)-Metoprolol
The (S)-epoxide is converted to (S)-Metoprolol via nucleophilic ring opening with isopropylamine.
Protocol
-
Reactants: Dissolve (S)-epoxide in Methanol (or use neat).
-
Amine Addition: Add Isopropylamine (excess, ~3-5 eq) to prevent dimerization (formation of tertiary amines).
-
Conditions: Reflux at 60–70°C for 4 hours.
-
Regioselectivity: The amine attacks the terminal carbon (C3) of the epoxide ring due to steric hindrance at C2. This ring opening generates the secondary alcohol at C2.
-
Stereochemistry: The configuration at C2 is retained during this step because the chiral center is not the site of nucleophilic attack.
-
(S)-Epoxide
(S)-Metoprolol. [3]
-
Mechanism of Action (DOT)
Caption: Regioselective ring opening of the (S)-epoxide by isopropylamine. Attack occurs at the terminal C3, preserving the S-configuration at C2.
Analytical Quality Control
To ensure the material meets pharmaceutical standards (e.g., for use as an API intermediate or impurity standard), the following methods are recommended.
HPLC Method (Chiral Purity)
-
Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm or 275 nm.
-
Target: (S)-Isomer retention time distinct from (R)-Isomer.
NMR Characterization (Proton)
-
Solvent:
-
Key Signals:
- 6.8–7.2 ppm (4H, aromatic AA'BB').
- 3.36 ppm (3H, s, -OCH3).
-
2.7–2.9 ppm (2H, m, epoxide
). - 3.3–3.4 ppm (1H, m, epoxide CH).
-
3.9–4.2 ppm (2H, dd, -O-
-Epoxide).
Safety & Handling
-
Genotoxicity: Epoxides are potential alkylating agents and should be treated as potential genotoxic impurities (PGIs).
-
Handling: Use in a fume hood with nitrile gloves. Avoid inhalation.
-
Stability: Store at 2–8°C. Epoxides can hydrolyze to the diol (Impurity D) in the presence of moisture and acid traces.
References
-
Pharmaffiliates. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | CAS 105780-38-9.[4][5] Retrieved from
-
Santa Cruz Biotechnology. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane (CAS 105780-38-9).[6][4] Retrieved from
-
BenchChem. Application Notes and Protocols: Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol.[1][7] Retrieved from
-
Google Patents. CN102295569A - Method for preparing (S)-metoprolol succinate. Retrieved from
-
ResearchGate. Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. Retrieved from
-
ACG Publications. Ultrasound-assisted efficient synthesis of 3-[4-(2-methoxyethyl) phenoxy] propane -1,2 -diol (Metoprolol EP impurity D). Org.[2][8] Commun. 14:2 (2021).[9] Retrieved from
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. CN103102281A - Synthesis method of metoprolol succinate - Google Patents [patents.google.com]
- 3. CN102295569A - A kind of method for preparing (S)-metoprolol succinate - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | 105780-38-9 [chemicalbook.com]
- 6. (S)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane | CAS 105780-38-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 9. acgpubs.org [acgpubs.org]
